Cas no 2229660-31-3 (tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate)

Tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate is a nitroalkene derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This compound is particularly useful in organic synthesis, serving as a versatile intermediate for the preparation of amines, amino acids, and other nitrogen-containing compounds. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, while the nitroalkene moiety offers reactivity for Michael additions and other conjugate transformations. Its structural features make it valuable in peptide chemistry and medicinal chemistry research, where controlled functionalization is critical. The compound is typically handled under inert conditions due to its sensitivity to moisture and strong acids or bases.
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate structure
2229660-31-3 structure
Product Name:tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
CAS No:2229660-31-3
MF:C8H14N2O4
MW:202.207762241364
CID:5891774
PubChem ID:165620845
Update Time:2025-05-23

tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
    • 2229660-31-3
    • EN300-1883321
    • Inchi: 1S/C8H14N2O4/c1-8(2,3)14-7(11)9-5-4-6-10(12)13/h4,6H,5H2,1-3H3,(H,9,11)/b6-4+
    • InChI Key: WWHLUZGTSBRWBN-GQCTYLIASA-N
    • SMILES: O(C(NC/C=C/[N+](=O)[O-])=O)C(C)(C)C

Computed Properties

  • Exact Mass: 202.09535693g/mol
  • Monoisotopic Mass: 202.09535693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 84.2Ų

tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1883321-0.05g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
0.05g
$660.0 2023-09-18
Enamine
EN300-1883321-0.1g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
0.1g
$691.0 2023-09-18
Enamine
EN300-1883321-0.25g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
0.25g
$723.0 2023-09-18
Enamine
EN300-1883321-0.5g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
0.5g
$754.0 2023-09-18
Enamine
EN300-1883321-1.0g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
1g
$785.0 2023-06-03
Enamine
EN300-1883321-2.5g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
2.5g
$1539.0 2023-09-18
Enamine
EN300-1883321-5.0g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
5g
$2277.0 2023-06-03
Enamine
EN300-1883321-10.0g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
10g
$3376.0 2023-06-03
Enamine
EN300-1883321-1g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
1g
$785.0 2023-09-18
Enamine
EN300-1883321-5g
tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate
2229660-31-3
5g
$2277.0 2023-09-18

Additional information on tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate

tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate (CAS No. 2229660-31-3): A Comprehensive Overview

tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate, identified by the CAS registry number 2229660-31-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, often referred to as a tert-butyl carbamate derivative, has garnered attention due to its unique structural properties and potential applications in various industries. Recent advancements in synthetic methodologies and characterization techniques have further elucidated its chemical behavior and functional attributes.

The molecular structure of tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a 3-nitropropenyl group. This arrangement imparts the compound with distinctive electronic and steric properties. The presence of the nitro group introduces electron-withdrawing effects, while the tert-butyl group provides steric bulk, making this compound a versatile building block in organic synthesis. Recent studies have highlighted its role in the development of advanced materials, including polymers and hybrid organic-inorganic frameworks.

In terms of synthesis, tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate can be prepared through a variety of methods, including nucleophilic substitution, condensation reactions, and catalytic coupling processes. The choice of synthetic pathway depends on the desired yield, purity, and scalability of the process. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently synthesize this compound, leveraging its reactivity under mild conditions. These findings underscore the importance of optimizing synthetic protocols to meet industrial demands while minimizing environmental impact.

The physical properties of tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate are equally noteworthy. Its melting point, boiling point, and solubility characteristics make it suitable for use in diverse chemical systems. Recent thermogravimetric analysis (TGA) studies have revealed its thermal stability up to 250°C under inert conditions, making it a promising candidate for high-temperature applications. Additionally, its solubility in common organic solvents facilitates its use in solution-based reactions and formulations.

From an application standpoint, tert-butyl N-(3-nitroprop-2-en-1-yl)carbamate has found utility in several key areas. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. Its ability to act as a protecting group in peptide synthesis has also been explored, offering advantages over traditional reagents due to its stability and ease of removal under specific conditions.

In the realm of materials science, this compound has been incorporated into polymer matrices to enhance mechanical and thermal properties. For example, recent research demonstrates its use as a crosslinking agent in polyurethane systems, resulting in materials with improved tensile strength and resistance to environmental degradation. Furthermore, its role as a precursor for functionalized nanoparticles has opened new avenues in drug delivery and catalysis.

The environmental impact and safety profile of tert-butyl N-(3-nitroprop-2-en-1-yli carbamate are critical considerations for its widespread adoption. Studies on its biodegradability and toxicity indicate that it exhibits low acute toxicity under standard test conditions. However, long-term ecological effects remain under investigation to ensure sustainable practices in its production and application.

In conclusion, tert-butyl N-(3-nitropropenlyl)carbamate (CAS No. 2229660 31 3) stands as a multifaceted compound with promising prospects across various domains. Its unique chemical properties, coupled with advancements in synthetic techniques and application-oriented research, position it as a valuable asset in modern chemistry. As ongoing studies continue to uncover new facets of this compound's potential, it is poised to play an increasingly significant role in both academic research and industrial innovation.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd